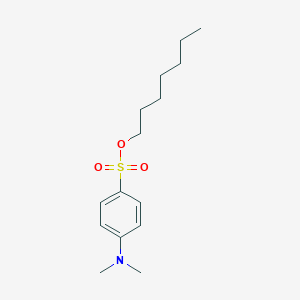![molecular formula C19H34O5 B14602228 Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate CAS No. 61140-99-6](/img/structure/B14602228.png)
Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate is a complex organic compound with a unique structure that includes an oxirane ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxirane ring and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the ester group results in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which may further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-{(2S,3S)-3-[6-(hydroxy)hexyl]oxiran-2-yl}octanoate
- Methyl 8-{(2S,3S)-3-[6-(methoxy)hexyl]oxiran-2-yl}octanoate
- Methyl 8-{(2S,3S)-3-[6-(chloro)hexyl]oxiran-2-yl}octanoate
Uniqueness
Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate is unique due to the presence of the acetyloxy group, which imparts specific reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the hexyl chain.
Eigenschaften
CAS-Nummer |
61140-99-6 |
|---|---|
Molekularformel |
C19H34O5 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
methyl 8-[(2S,3S)-3-(6-acetyloxyhexyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-16(20)23-15-11-7-6-9-13-18-17(24-18)12-8-4-3-5-10-14-19(21)22-2/h17-18H,3-15H2,1-2H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
VHIAEQXZGFEGRF-ROUUACIJSA-N |
Isomerische SMILES |
CC(=O)OCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC |
Kanonische SMILES |
CC(=O)OCCCCCCC1C(O1)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)

![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)






![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)



![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)
